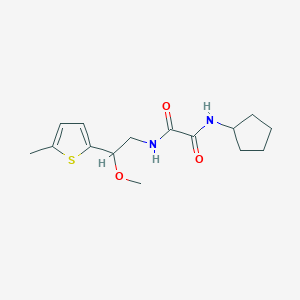

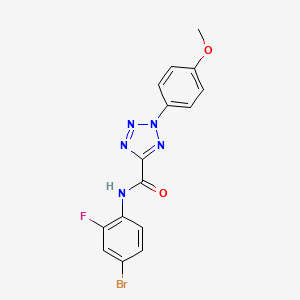

3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-chlorophenyl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

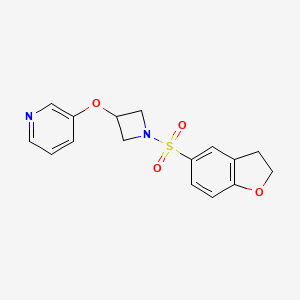

The molecular structure of FPH is complex, with a fluorophenyl group, a pyrazole ring, a carbaldehyde group, and a chlorophenyl hydrazone group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of the intermediate pyrazoline to the corresponding pyrazole .Applications De Recherche Scientifique

Anticancer Activity

Pyrazole derivatives, including those with 4-fluorophenyl groups, have been reported to exhibit anti-cancer activity against breast cancer cell lines . The binding affinity of these compounds to human estrogen alpha receptor (ERα) was found to be close to 4-OHT, a native ligand .

Antimicrobial Activity

Pyrazoles and their derivatives are known for their antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Anti-tuberculosis Activity

Some pyrazole derivatives have been reported to have anti-tuberculosis properties . This suggests potential applications in the treatment of tuberculosis.

Anti-inflammatory Activity

Pyrazoles are also known for their anti-inflammatory properties . They could be used in the development of new anti-inflammatory drugs.

Antioxidant Activity

Pyrazoles have been reported to exhibit antioxidant activity . This property could be harnessed in the development of drugs for conditions caused by oxidative stress.

Analgesic Functions

Pyrazoles have been reported to have analgesic functions . This suggests potential applications in pain management.

Antiviral Activity

Some sulfonamide derivatives, which can be synthesized from 4-chlorobenzoic acid (a compound related to the one ), have shown antiviral activity . This suggests potential applications in the development of antiviral drugs.

Inhibitor of AbTYR

The 3-chloro-4-fluorophenyl-based benzamide compounds have shown significant inhibitory activity against AbTYR . This suggests potential applications in the development of drugs targeting AbTYR.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

4-chloro-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4/c17-13-3-7-15(8-4-13)21-19-9-12-10-20-22-16(12)11-1-5-14(18)6-2-11/h1-10,21H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLOICWKRLPGNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=NNC3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-chlorophenyl)hydrazone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513729.png)

![7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2513737.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2513738.png)

![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2513739.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2513746.png)

![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)